3,3',4',5-Tetramethoxystilbene
CAS No.:
Cat. No.: VC20247361
Molecular Formula: C18H20O4
Molecular Weight: 300.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H20O4 |
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Molecular Weight | 300.3 g/mol |
IUPAC Name | 1-[2-(3,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene |
Standard InChI | InChI=1S/C18H20O4/c1-19-15-9-14(10-16(12-15)20-2)6-5-13-7-8-17(21-3)18(11-13)22-4/h5-12H,1-4H3 |
Standard InChI Key | PTVAOGIYBMTHSN-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture and Isomerism
3,3',4',5-Tetramethoxystilbene (IUPAC name: 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene) features a trans-configuration (E-isomer) as its predominant stereoisomeric form . The molecule comprises two aromatic rings:
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Ring A: Substituted with methoxy groups at positions 3 and 5.
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Ring B: Substituted with methoxy groups at positions 3' and 4'.
The planar structure and conjugated π-system facilitate interactions with biological targets, while methoxy groups enhance lipid solubility and membrane permeability .
Physicochemical Characteristics
Key physicochemical parameters are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₂₀O₄ | |
Molecular Weight | 300.349 g/mol | |
Melting Point | 69°C | |
Boiling Point | 447.6±40.0°C at 760 mmHg | |
Density | 1.1±0.1 g/cm³ | |
LogP (Partition Coefficient) | 4.49 |
The compound’s stability under physiological conditions and moderate lipophilicity (LogP = 4.49) suggest favorable pharmacokinetic properties for oral administration .
Natural Occurrence and Synthesis
Biosynthetic Origins
While 3,3',4',5-tetramethoxystilbene is primarily synthesized in laboratory settings, structurally analogous stilbenes are found in Centipeda minima and Euphorbia rigida . These plants employ phenylpropanoid pathways to produce methoxylated stilbenes as part of their defense mechanisms against pathogens .
Synthetic Routes
Industrial synthesis typically involves:
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Wittig-Horner Reaction: Coupling 3,5-dimethoxybenzaldehyde with 3,4-dimethoxybenzylphosphonium ylide under basic conditions.
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Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of boronic acid derivatives to install the ethylene bridge.
The E-isomer is preferentially formed due to thermodynamic stability, though Z-isomers may be isolated via chromatographic separation .
Anticancer Mechanisms and Preclinical Evidence
In Vitro Activity Against Drug-Resistant Osteosarcoma
A landmark study by Xu et al. (2016) demonstrated that (Z)-3,4,3',5'-tetramethoxystilbene (20 μM) reduced viability of paclitaxel- and cisplatin-resistant MG-63 osteosarcoma cells by 78% and 82%, respectively, via ATP depletion assays . Apoptotic induction was confirmed through:
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Sub-G1 DNA Content Increase: 34.5% in paclitaxel-resistant vs. 8.2% in controls (P<0.01) .
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Nuclear Morphology Changes: Condensation and fragmentation observed in 67% of treated cells via Hoechst staining .
In Vivo Tumor Suppression
In xenograft models, intraperitoneal administration of 100 mg/kg (Z)-3,3',4',5-tetramethoxystilbene suppressed cisplatin-resistant tumor growth by 64% over 28 days without inducing weight loss or overt toxicity . TUNEL assays revealed a 4.3-fold increase in apoptotic cells compared to untreated controls (P<0.01) .
Therapeutic Implications and Future Directions
The dual activity of 3,3',4',5-tetramethoxystilbene against chemoresistant malignancies positions it as a lead candidate for combination therapies. Proposed research priorities include:
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Clinical Translation: Phase I trials to establish human safety profiles.
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Mechanistic Elucidation: Proteomic studies to identify upstream regulators of apoptosis.
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Structural Optimization: Synthesis of fluorinated analogs to enhance metabolic stability.
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